Chemical structure properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Chemical structure properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
An In-depth Technical Guide to the Chemical and Structural Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and characterization of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. This document provides not only procedural details but also the underlying scientific rationale for the described methodologies, reflecting field-proven insights and ensuring technical accuracy.
Introduction
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a member of the oxamate ester class, is a significant organic molecule characterized by its ethyl ester, amide, and a methoxy-substituted benzyl moiety. While not a household name in therapeutics, its value lies in its role as a versatile synthetic intermediate and a structural scaffold in medicinal chemistry. Its constituent functional groups offer multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules and heterocyclic systems. Understanding its fundamental properties is crucial for leveraging its synthetic potential.
Section 1: Physicochemical and Structural Properties
The structural and electronic characteristics of a molecule dictate its reactivity, solubility, and potential biological interactions. Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate possesses a calculated set of properties that provide a predictive framework for its behavior in various chemical environments.
The molecule's structure, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the oxygen atoms), suggests a degree of polarity. The Topological Polar Surface Area (TPSA) of 64.63 Ų further quantifies this, indicating potential for moderate cell permeability.[1] The calculated LogP value of 1.1968 suggests a balanced lipophilicity, which is often a desirable trait in drug development for optimizing absorption and distribution.[1]
Table 1: Physicochemical Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
| Property | Value | Source |
| CAS Number | 53117-15-0 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 64.63 Ų | [1] |
| LogP (Calculated) | 1.1968 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Section 2: Synthesis and Mechanistic Insights
The preparation of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is most effectively achieved via nucleophilic acyl substitution. The logical choice of reactants involves the condensation of 3-methoxybenzylamine with diethyl oxalate.
Causality Behind Experimental Choices
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Choice of Amine: 3-Methoxybenzylamine is a primary amine, making it a potent nucleophile for attacking an electrophilic carbonyl center.[2] It is a widely available building block used in the synthesis of pharmaceuticals and agrochemicals.[3] The methoxy group influences the electronic properties of the aromatic ring.[2]
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Choice of Electrophile: Diethyl oxalate is an ideal electrophile for this reaction. Crucially, it lacks α-hydrogens, which prevents it from undergoing self-condensation reactions that could otherwise complicate the product mixture.[4] This makes it a clean and efficient reagent for reacting with amines to form oxamic esters or oxamides.[4][5] The reaction typically occurs selectively at one of the ester groups, as the newly formed amide in the product is less reactive than the remaining ester.
Synthetic Workflow
The overall process involves the controlled reaction of the starting materials, followed by a standard aqueous workup to remove byproducts and unreacted starting materials, and finally purification to isolate the target compound.
Caption: High-level workflow for the synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
Detailed Experimental Protocol
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Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzylamine (1.0 eq) and a suitable solvent such as ethanol or dichloromethane (approx. 10 volumes).
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Reaction: While stirring the solution at room temperature, add diethyl oxalate (1.1 eq) dropwise over 10-15 minutes.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.
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Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This removes any unreacted amine and acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 3-methoxybenzylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an ethoxide leaving group, which is subsequently protonated by the positively charged nitrogen (or by a proton source in the workup) to generate ethanol and the final amide product.
Caption: Simplified mechanism of nucleophilic acyl substitution for oxamate ester formation.
Section 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Based on the known structure of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, the expected spectral data are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | δ 7.2-7.3 ppm (t): 1H, Ar-H δ 6.8-6.9 ppm (m): 3H, Ar-H δ 4.5 ppm (d): 2H, Benzylic-CH₂ δ 4.3 ppm (q): 2H, Ester-CH₂ δ 3.8 ppm (s): 3H, OCH₃ δ 1.3 ppm (t): 3H, Ester-CH₃ δ ~8.5 ppm (broad s): 1H, NH |
| ¹³C NMR | δ ~165 ppm: Ester C=O δ ~160 ppm: Amide C=O δ ~160 ppm: Ar-C (C-OCH₃) δ ~130-140 ppm: Ar-C (quaternary) δ ~110-130 ppm: Ar-C (CH) δ ~63 ppm: Ester O-CH₂ δ ~55 ppm: OCH₃ δ ~45 ppm: Benzylic-CH₂ δ ~14 ppm: Ester CH₃ |
| IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch ~3000-3100 cm⁻¹: Aromatic C-H stretch ~2850-2980 cm⁻¹: Aliphatic C-H stretch ~1740 cm⁻¹: Ester C=O stretch ~1680 cm⁻¹: Amide I C=O stretch ~1540 cm⁻¹: Amide II N-H bend ~1250 cm⁻¹: C-O stretch (ether & ester) |
| Mass Spec. | m/z 223.08: [M]⁺ (Molecular Ion) Fragments: Loss of -OEt (m/z 178), benzyl cleavage (m/z 121) |
Section 4: Reactivity and Potential Applications
The utility of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate stems from the reactivity of its functional groups, positioning it as a valuable intermediate.
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Amide and Ester Hydrolysis: Both the amide and ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding oxamic acid and eventually oxalic acid and 3-methoxybenzylamine.
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Ester Modification: The ethyl ester can be converted to other esters via transesterification or to a carboxylic acid through saponification.
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Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy group acting as an ortho-, para-director and the deactivating amide group influencing the substitution pattern.
Applications in Research and Development
While specific applications for this exact molecule are not widely documented, its structural motifs are relevant in several areas:
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Medicinal Chemistry: Oxamic acid derivatives have been explored for various biological activities. Analogous structures to the topic compound have been investigated for potential antimicrobial and anti-inflammatory properties.[6] The overall structure can serve as a scaffold for building larger molecules with therapeutic potential, where the different components can be modified to optimize binding to biological targets like enzymes or receptors.[6]
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Heterocyclic Synthesis: The 1,2-dicarbonyl system is a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
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Specialty Chemicals: This compound can act as an intermediate in the production of specialty chemicals and materials where its specific combination of functional groups imparts desired properties.[2]
Conclusion
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a well-defined organic compound with significant potential as a synthetic building block. Its straightforward and high-yielding synthesis from common starting materials makes it an accessible intermediate for researchers. The presence of multiple, reactive functional groups provides a platform for diverse chemical transformations, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol with mechanistic understanding, and an outline of its potential applications, serving as a foundational resource for its use in advanced scientific research.
References
- The Chemical Reactivity and Applications of 3-Methoxybenzylamine. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD.
- DIETHYL OXALATE.
- Technical Support Center: Reactions of Diethyl Oxal
- Diethyl oxal
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Stack Exchange.
- Ethyl 2-((3-methoxyphenyl)amino)
- Buy Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate | 24451-12-5. (2024, August 10). Smolecule.
- 3-Methoxybenzylamine 5071-96-5 wiki. Guidechem.
